{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid
Description
IUPAC Naming and Synonyms
The systematic IUPAC name for {[2-(2-methoxyethoxy)ethyl]carbamoyl}formic acid is 2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid . This nomenclature follows the substitutive approach, where the parent chain is acetic acid substituted with a carbamoyl group attached to a 2-(2-methoxyethoxy)ethylamine moiety.
Synonyms for this compound include:
- 3-Oxo-3-(2,2,2-trifluoroethylamino)propanoic acid
- {[2-(2-Methoxyethoxy)ethyl]amino}(oxo)acetic acid
- 2-(2-Methoxyethoxy)ethyl carbamoylformic acid
These alternative names reflect variations in functional group prioritization or historical naming conventions.
Molecular Formula and Isotopic Composition
The molecular formula is C₇H₁₃NO₅ , with a molecular weight of 191.18 g/mol . The isotopic composition of each element in the compound is consistent with natural abundance distributions:
| Element | Stable Isotopes | Natural Abundance (%) |
|---|---|---|
| Carbon | ¹²C, ¹³C | 98.93, 1.07 |
| Hydrogen | ¹H, ²H | 99.9885, 0.0115 |
| Nitrogen | ¹⁴N, ¹⁵N | 99.632, 0.368 |
| Oxygen | ¹⁶O, ¹⁷O, ¹⁸O | 99.757, 0.038, 0.205 |
The predominance of lighter isotopes (e.g., ¹²C over ¹³C) influences the compound’s mass spectral fragmentation patterns and nuclear magnetic resonance (NMR) spectral properties.
Structural Isomerism and Tautomerism
Structural Isomerism
The compound exhibits limited structural isomerism due to its defined carbamoyl-formic acid backbone. Potential isomers could arise from:
- Positional isomerism : Relocation of the methoxyethoxyethyl group to alternative positions on the acetic acid chain. However, this is sterically hindered due to the compound’s linear ethoxy chain.
- Functional group isomerism : Conversion of the carbamoyl group (-CONH-) into alternative functionalities like ureas or thiocarbamates, though these would constitute distinct compounds rather than true isomers.
Tautomerism
The compound may undergo amide-imidic acid tautomerism , a prototropic shift involving the migration of a hydrogen atom from the nitrogen to the adjacent oxygen:
$$
\text{R–NH–C(=O)–COOH} \rightleftharpoons \text{R–N=C(OH)–COOH}
$$
In the amide form (predominant at physiological pH), the nitrogen remains protonated, while the imidic acid form features a hydroxyl group adjacent to the nitrogen. This equilibrium is influenced by solvent polarity and temperature, with the amide form typically favored in aqueous environments due to resonance stabilization.
Table 1: Key tautomeric forms of this compound
| Form | Structural Feature | Stability |
|---|---|---|
| Amide | R–NH–C(=O)–COOH | High (resonance) |
| Imidic Acid | R–N=C(OH)–COOH | Low (less common) |
The tautomeric behavior has implications for the compound’s reactivity in synthetic pathways, particularly in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethylamino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-12-4-5-13-3-2-8-6(9)7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMDAMWFPANIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique structure, which includes a carbamoyl group attached to a formic acid moiety. This structure may influence its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In animal models, derivatives of this compound have shown promising anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-1 and IL-6 has been documented, indicating a mechanism that could be beneficial in conditions like arthritis and other inflammatory diseases .
Cytotoxicity in Cancer Cells
Recent studies have focused on the cytotoxic effects of this compound against cancer cell lines. Preliminary data suggest that it may selectively induce apoptosis in tumor cells while sparing healthy cells, a critical factor in cancer therapy .
The biological activities of this compound are likely mediated through several pathways:
- Inhibition of BET Proteins : Similar compounds have been identified as inhibitors of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. This inhibition can disrupt cancer cell proliferation and inflammatory responses .
- Modulation of Hormonal Activity : Some studies suggest that related compounds may interact with hormonal pathways, potentially influencing estrogen and androgen receptor activity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 85 |
| Escherichia coli | 10 | 78 |
Study 2: Anti-inflammatory Activity
In a murine model of inflammation, the administration of this compound resulted in a significant decrease in paw swelling and a reduction in serum levels of pro-inflammatory cytokines.
| Treatment Group | Paw Swelling (mm) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 5.0 | 150 |
| Treated | 2.5 | 75 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamoyl Formic Acid Derivatives
Physicochemical Properties
- Hydrophilicity : The methoxyethoxyethyl group in the target compound imparts higher water solubility compared to the difluoroethyl () or methylcarbamoyl derivatives (). Ether linkages facilitate hydrogen bonding with polar solvents, akin to polyethylene glycol (PEG) chains .
- Reactivity: The Fmoc group in {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid () enables selective deprotection in peptide synthesis, whereas the target compound’s unprotected carbamoyl and carboxylic acid groups may favor conjugation or salt formation .
- Lipophilicity : The difluoroethyl substituent in ’s compound increases electronegativity and membrane permeability, making it suitable for hydrophobic environments in drug design .
Research Findings and Trends
Compounds like {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid () highlight the importance of carbamoyl derivatives in bioconjugation, suggesting analogous roles for the target compound. The difluoroethyl variant () underscores the role of fluorine in modulating bioavailability, a contrast to the target compound’s hydrophilic design .
Preparation Methods
Reduction and Coupling Agents
According to patent WO2019016828A1, which discusses related carbamoyl-formic acid derivatives, suitable reducing agents for similar compounds include:
| Reducing Agent | Notes |
|---|---|
| Diisobutylaluminium hydride (DIBAL) | Mild reduction, selective for esters |
| Sodium bis(2-methoxyethoxy)aluminumhydride (Vitride/Red-Al) | Effective for carbamoyl reductions |
| Sodium triacetoxy borohydride (NaBH(OAc)3) | Mild reductant, compatible with sensitive groups |
| Sodium cyanoborohydride (NaCNBH3) | Selective reductant, commonly used in reductive amination |
| Lithium aluminium hydride (LiAlH4) | Strong reductant, requires careful handling |
| Sodium borohydride (NaBH4) | Mild reductant, limited scope |
These agents are applicable depending on the functional groups present and the stage of synthesis, especially for reducing intermediates to form the carbamoyl or formic acid functionalities.
Acid/Base Selection for Coupling
The coupling of the carbamoyl and formic acid portions may involve acid-base chemistry:
Solvent and Anti-Solvent Use
The synthesis often employs solvents and anti-solvents to facilitate purification:
- Solvents: Ether solvents, chloro solvents, hydrocarbons, ketones, esters, nitriles, or their mixtures are used depending on solubility and reaction conditions.
- Anti-solvents: Added to precipitate the product from the reaction mixture, improving isolation by filtration.
- Solvent removal can be conducted under reduced pressure and controlled temperatures, from ambient down to sub-zero, to avoid decomposition.
Purification Techniques
Purification employs:
- Rotational distillation devices (e.g., Buchi Rotavapor)
- Agitated thin film drying (ATFD)
- Melt extrusion
- Spray drying
- Freeze drying (lyophilization)
- Spray-freeze drying
These methods ensure the isolation of pure amorphous or crystalline forms of the target compound.
Specific Synthesis Example: Related Ether-Containing Carboxylic Acid
Although direct preparation methods for this compound are scarce, a closely related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, has a documented synthesis (CN103524332A). This compound shares the ether backbone and carboxylic acid functionality and provides insights into preparation strategies:
- The synthesis involves controlled oxidation of the corresponding alcohol or ether precursor.
- Reaction conditions are optimized to preserve the ether linkages.
- The process includes purification steps to obtain high-purity acid.
This patent emphasizes the importance of reaction control and choice of oxidants to achieve the desired product without degradation.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Carbamoyl group formation | Amine precursor + formyl derivative, coupling agents | Protecting groups may be required |
| Reduction | DIBAL, Vitride, NaBH(OAc)3, NaCNBH3, LiAlH4, NaBH4 | Selected based on functional group tolerance |
| Acid/base selection | Inorganic acids/bases (HCl, NaOH), organic acids/bases | For activation and neutralization |
| Solvent system | Ether, chloro, hydrocarbon, ketone, ester, nitrile | Solvent choice affects solubility and reaction kinetics |
| Purification | Rotavapor, ATFD, spray drying, freeze drying | Ensures crystalline or amorphous pure products |
| Temperature control | From ambient to sub-zero temperatures | Prevents decomposition |
Research Findings and Considerations
- The choice of reducing agent critically influences yield and purity, especially in the presence of sensitive ether groups.
- Acid-base conditions must be finely tuned to avoid side reactions.
- Purification methods impact the physical form (crystalline vs amorphous), which can affect compound stability and downstream applications.
- The use of anti-solvents and controlled cooling is effective for isolating the product in high purity.
- The synthetic routes must consider the stability of the methoxyethoxy moiety to prevent cleavage or rearrangement.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing {[2-(2-Methoxyethoxy)ethyl]carbamoyl}formic acid, and what key reaction conditions should be considered?
- Methodological Answer : The compound can be synthesized via carbamoylation using coupling agents like HATU (1,3-bis(2,2,6,6-tetramethylheptyl)triazolo[4,5-b]pyridinium hexafluorophosphate) in polar aprotic solvents such as DMF. Key conditions include maintaining a nitrogen atmosphere, reaction temperatures around 40°C, and purification via reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% formic acid) on a C18 column .
Q. Which analytical techniques are most suitable for characterizing this compound, and what specific parameters are recommended?
- Methodological Answer : LC-MS is critical for confirming molecular weight (e.g., observed m/z 902.1 [M+H]⁺) and purity. HPLC (retention time: 1.17–1.41 minutes under SMD-FA05/SMD-TFA05 conditions) with a YMC-Actus Triart C18 column ensures purity assessment. NMR (¹H/¹³C) should resolve methoxyethoxy and carbamoyl protons .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be managed?
- Methodological Answer : Stability studies suggest susceptibility to hydrolysis in acidic/basic media. Storage at -20°C in anhydrous DMSO or acetonitrile minimizes degradation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC monitoring is recommended .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in carbamoylation reactions?
- Methodological Answer : Yield optimization (e.g., from 38% to >50%) requires adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine nucleophile), reducing reaction time (≤2 hours at 40°C), and using additives like N-ethyl-N-isopropylpropan-2-amine to suppress side reactions. Parallel screening of coupling agents (e.g., HATU vs. EDCI) can identify optimal reactivity .
Q. What strategies are effective in minimizing byproduct formation during the carbamoylation step?
- Methodological Answer : Byproducts often arise from incomplete coupling or hydrolysis. Strategies include:
- Solvent selection : Anhydrous DMF reduces water-mediated hydrolysis.
- Temperature control : Lower temperatures (25–30°C) minimize thermal decomposition.
- In-line monitoring : Real-time LC-MS tracks intermediate formation, enabling rapid parameter adjustments .
Q. How does the presence of the methoxyethoxy group influence the solubility and reactivity of the compound in different solvents?
- Methodological Answer : The methoxyethoxy moiety enhances solubility in polar solvents (e.g., MeCN, DMF) due to ether oxygen hydrogen-bonding. However, steric hindrance from the branched chain may reduce nucleophilic attack at the carbamoyl carbonyl. Solvent polarity screens (e.g., logP calculations) and COSMO-RS simulations predict solubility trends .
Q. What mechanistic insights explain the formation of specific impurities during synthesis, and how can they be characterized?
- Methodological Answer : Common impurities include hydrolyzed carbamic acid derivatives (from water contamination) and N-methylated byproducts (from excess methylamine). LC-MS/MS fragmentation patterns (e.g., loss of 60 Da for methoxyethoxy groups) and isotopic labeling (e.g., ¹⁸O in formic acid) help trace impurity origins. DFT studies model transition states to identify rate-limiting steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
